molecular formula C6H16N2O2S B3308360 N-(3-aminopropyl)-N-ethylmethanesulfonamide CAS No. 937698-67-4

N-(3-aminopropyl)-N-ethylmethanesulfonamide

Cat. No. B3308360
CAS RN: 937698-67-4
M. Wt: 180.27 g/mol
InChI Key: WUAVCOQSSHQHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-N-ethylmethanesulfonamide (APEM) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. APEM has been used in various scientific fields, such as biochemistry, pharmacology, and analytical chemistry, due to its ability to act as a chelating agent and as an acid-base buffer. APEM also has the ability to bind to metal ions and has been used to study metal ion interactions with proteins and other biomolecules.

Scientific Research Applications

Organic Synthesis Applications

N-(3-aminopropyl)-N-ethylmethanesulfonamide, like related compounds, plays a role in the synthesis of complex organic molecules. For example, monosubstituted guanidines can be synthesized from primary amines using aminoiminomethanesulfonic acid, showcasing the utility of related sulfonamide compounds in producing guanidine derivatives which are valuable in various chemical syntheses (Kim, Lin, & Mosher, 1988).

Bioorthogonal Chemistry

Compounds like N-(3-azidopropyl)vinylsulfonamide have been developed for bioorthogonal conjugations, which are crucial for linking biomolecules like DNA and proteins in a manner that doesn't interfere with natural biological processes. This reagent facilitates the cross-linking of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions, demonstrating the potential of sulfonamide derivatives in bioconjugation and drug discovery (Daďová et al., 2015).

Drug Metabolism Studies

The role of sulfonamides in drug metabolism has been explored, with studies using microbial-based surrogate biocatalytic systems to produce mammalian metabolites of certain drugs. This approach aids in understanding the metabolic pathways of drugs and the generation of metabolites for further studies, as seen in the research involving biaryl-bis-sulfonamide compounds (Zmijewski et al., 2006).

Synthetic Methodology Development

Research into the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrates the application of sulfonamide derivatives in creating molecules with potential pharmaceutical relevance. These methodologies offer new routes to synthesize complex structures that could serve as drug precursors or research tools (Rozentsveig et al., 2013).

Antioxidant and Antiviral Research

Sulfonamide derivatives have been evaluated for their antioxidant and antiviral activities, as seen in the study of aminomethanesulfonic acids. Although these specific derivatives showed comparatively weak antioxidant activities, they demonstrated the potential for inhibiting influenza virus reproduction, highlighting the diverse biological activities that sulfonamide derivatives can exhibit (Khoma et al., 2019).

properties

IUPAC Name

N-(3-aminopropyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-3-8(6-4-5-7)11(2,9)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAVCOQSSHQHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-ethylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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